5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine
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Overview
Description
5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine is a heterocyclic compound with the molecular formula C20H14N4. It is characterized by a pyrimidine core substituted with a phenyl ring that is further substituted with two pyridinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine typically involves the condensation of appropriate pyridine and phenyl derivatives with a pyrimidine precursor. One common method involves the reaction of 3,5-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst to form the intermediate 3,5-di(pyridin-3-yl)phenyl. This intermediate is then reacted with a pyrimidine derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The compound’s ability to interact with DNA and RNA also contributes to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3,5-di(pyridin-3-yl)phenyl)benzene: Similar in structure but with a benzene core instead of a pyrimidine core.
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine: Similar in structure but with additional methyl substitution on the pyrimidine ring.
Uniqueness
5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C20H14N4 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-(3,5-dipyridin-3-ylphenyl)pyrimidine |
InChI |
InChI=1S/C20H14N4/c1-3-15(10-21-5-1)17-7-18(16-4-2-6-22-11-16)9-19(8-17)20-12-23-14-24-13-20/h1-14H |
InChI Key |
KIBPMPGSONNOAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CN=CN=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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